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Compound of Interest

Compound Name: 2-Hydroxymethylclavam

CAS No.: 66036-39-3

Cat. No.: B1229060

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data for the authentication of 2-
Hydroxymethylclavam. Due to the limited availability of published experimental spectra for 2-
Hydroxymethylclavam, this document focuses on a detailed presentation of spectroscopic

data for the closely related and well-characterized compound, clavulanic acid. The structural

similarities between these two compounds allow for a valuable comparative framework for

authentication purposes.

Overview
Authentication of pharmaceutical compounds is critical for ensuring safety and efficacy.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform

Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed chemical

fingerprint of a molecule, allowing for its unambiguous identification and purity assessment.

This guide outlines the expected spectroscopic characteristics of 2-Hydroxymethylclavam
and compares them with experimental data for clavulanic acid.
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Chemical Structures
Compound Structure

2-Hydroxymethylclavam
Chemical Formula: C₆H₉NO₃ Molecular Weight:

143.14 g/mol [1]

Clavulanic Acid
Chemical Formula: C₈H₉NO₅ Molecular Weight:

199.16 g/mol [2]

Spectroscopic Data Comparison
The following tables summarize the available experimental spectroscopic data for clavulanic

acid and the expected data for 2-Hydroxymethylclavam based on its chemical structure.

Table 1: ¹H NMR Data (Proton NMR)
Clavulanic Acid (Amine Salt)¹ 2-Hydroxymethylclavam (Expected)

Solvent: D₂O Solvent: D₂O (Predicted)

Chemical Shift (ppm) Assignment

Signal data available in referenced literature[3] Protons of the clavam core and side chain

¹Note: Specific peak assignments for clavulanic acid can be found in the cited literature. The

spectrum of the amine salt is presented as a reference.

Table 2: ¹³C NMR Data (Carbon NMR)
Clavulanic Acid (Expected) 2-Hydroxymethylclavam (Expected)

Expected Chemical Shift (ppm) Assignment

~50-70 Aliphatic carbons in the clavam ring

~100-150 Olefinic carbons in the side chain

~170-180 Carbonyl and carboxyl carbons
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Table 3: FTIR (Fourier-Transform Infrared) Spectroscopy
Data

Clavulanic Acid¹ 2-Hydroxymethylclavam (Expected)

Wavenumber (cm⁻¹) Assignment

3200-3500 O-H stretching (carboxylic acid)[4]

1700-1800 C=O stretching (β-lactam ring)[4]

~1650 C=C stretching (side chain)

~1700 C=O stretching (carboxylic acid)[4]

¹Note: The FTIR spectrum of clavulanic acid is often analyzed in combination with amoxicillin in

pharmaceutical preparations.[4][5][6]

Table 4: Mass Spectrometry (MS) Data
Clavulanic Acid 2-Hydroxymethylclavam

Ionization Mode m/z

ESI- [M-H]⁻ = 198.0[7]

Note: The mass-to-charge ratio (m/z) for 2-Hydroxymethylclavam is calculated based on its

exact mass of 143.0582 g/mol .[1]

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.

Specific parameters may need to be optimized for the particular instrument and sample.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable

deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆).

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better resolution.
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¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key

parameters include spectral width, acquisition time, relaxation delay, and number of scans.

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse

sequence. A larger number of scans is typically required due to the lower natural abundance

of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are typically referenced to an internal standard (e.g.,

TMS or the residual solvent peak).

FTIR Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

common. A small amount of the powder is placed directly on the ATR crystal. Alternatively, a

KBr pellet can be prepared by mixing the sample with dry potassium bromide and pressing it

into a thin disk.

Instrument: A standard FTIR spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

The number of scans can be adjusted to improve the signal-to-noise ratio.[4]

Data Processing: The resulting spectrum is typically displayed as transmittance or

absorbance versus wavenumber.

Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

acetonitrile, methanol, or water) to a concentration of approximately 1 µg/mL.

Instrument: A mass spectrometer equipped with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[8]

Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, this is typically

done via direct infusion or coupled with a liquid chromatography (LC) system.[8][9] Acquire

the mass spectrum in either positive or negative ion mode. For structural confirmation,

tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.[10]
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Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratio of

the molecular ion and any significant fragment ions.

Authentication Workflow
The following diagram illustrates a logical workflow for the authentication of a sample purported

to be 2-Hydroxymethylclavam using the comparative spectroscopic data.
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Click to download full resolution via product page

Caption: Authentication workflow for 2-Hydroxymethylclavam.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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